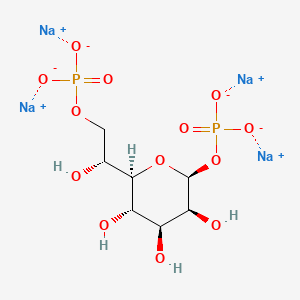
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzene, characterized by the presence of two bromine atoms and two ester groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate can be synthesized through the bromination of dimethyl 5-methylisophthalate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of inert gas atmospheres, such as nitrogen or argon, helps to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups like hydroxyl or amino groups.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophilesThe ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 5-bromomethylisophthalate
- Dimethyl 2,5-dibromoisophthalate
- Dimethyl 2-bromo-5-methylisophthalate
Uniqueness
Dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate is unique due to the presence of both bromine atoms and ester groups, which provide versatility in chemical reactions. Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10Br2O4 |
|---|---|
Poids moléculaire |
366.00 g/mol |
Nom IUPAC |
dimethyl 2-bromo-5-(bromomethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H10Br2O4/c1-16-10(14)7-3-6(5-12)4-8(9(7)13)11(15)17-2/h3-4H,5H2,1-2H3 |
Clé InChI |
XFSDKSQOMRZGEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1Br)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
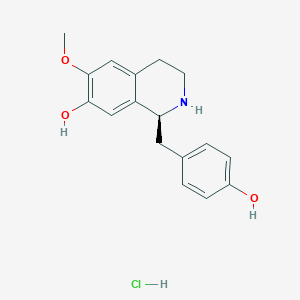
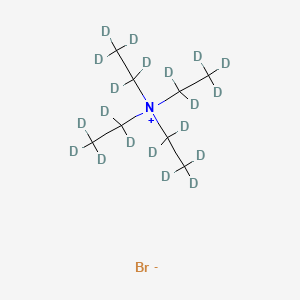


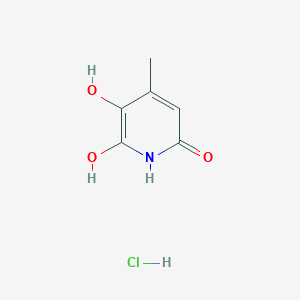
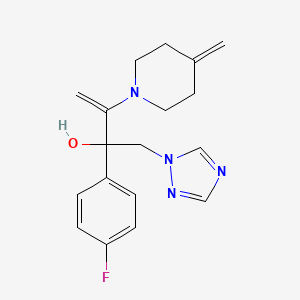
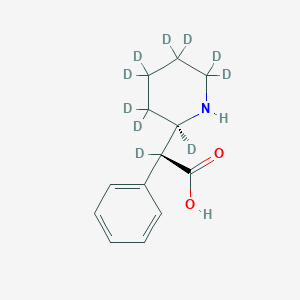
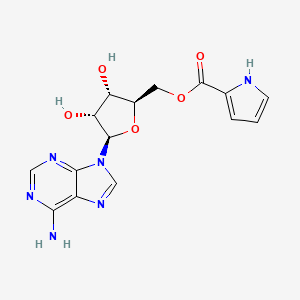
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
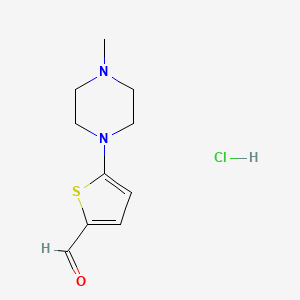
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

